(-)-Methoxyphenamine hydrochloride

Bronchodilation Asthma Oral Administration

Select the resolved levorotatory (-)-enantiomer of methoxyphenamine hydrochloride (CAS 18491-42-4) to ensure pharmacological accuracy in your research. Its distinct β2-adrenoceptor binding affinity (Kd = 6.19×10⁻⁴ M) and polymorphic CYP2D6-dependent metabolism preclude generic substitution with the racemate or other in-class beta-agonists. This chiral hydrochloride salt is essential for enantioselective assay development, pharmacogenomic CYP2D6 phenotyping, and structure-activity relationship studies where stereochemistry dictates receptor interaction outcomes.

Molecular Formula C5H5N
Molecular Weight 0
CAS No. 18491-42-4
Cat. No. B1175396
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(-)-Methoxyphenamine hydrochloride
CAS18491-42-4
Molecular FormulaC5H5N
Structural Identifiers
Commercial & Availability
Standard Pack Sizes25 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(-)-Methoxyphenamine Hydrochloride CAS 18491-42-4: Beta-Adrenergic Agonist Bronchodilator for Asthma and Respiratory Research


(-)-Methoxyphenamine hydrochloride (CAS 18491-42-4) is the resolved levorotatory enantiomer of methoxyphenamine, a β-adrenergic receptor agonist of the amphetamine class clinically utilized as a bronchodilator [1]. This chiral compound, existing as the hydrochloride salt for enhanced stability and formulation, acts as a non-selective beta-adrenergic agonist with documented affinity for the β2-adrenoceptor (ADRB2), modulating downstream calcium and cAMP signaling pathways to induce relaxation of bronchial smooth muscle [2].

Why Racemic or Alternative Beta-Agonists Cannot Substitute for (-)-Methoxyphenamine Hydrochloride in Specialized Applications


Generic substitution of (-)-methoxyphenamine hydrochloride with its racemate or other in-class beta-agonists is scientifically unsound due to quantifiable differences in bronchodilator efficacy, receptor binding kinetics, and metabolic processing. Clinical evidence demonstrates that methoxyphenamine produces a distinct magnitude and duration of bronchodilation compared to orciprenaline and ephedrine [1]. Furthermore, its affinity for the β2-adrenoceptor, as measured by dissociation constant (Kd), differs significantly from agents like salbutamol, terbutaline, and clenbuterol, as established by high-performance affinity chromatography [2]. Critically, methoxyphenamine's metabolism is polymorphically dependent on CYP2D6 (debrisoquin 4-hydroxylase), leading to substantial inter-individual variability in pharmacokinetic parameters that are not mirrored by all alternative bronchodilators [3]. Finally, the resolved (-)-enantiomer presents unique stereochemical considerations for analytical and pharmacological studies, precluding simple interchange with racemic material [4].

Quantitative Differentiation of (-)-Methoxyphenamine Hydrochloride: Head-to-Head Efficacy and Selectivity Data


Oral Bronchodilator Potency: Methoxyphenamine vs. Orciprenaline and Ephedrine

In a direct comparative clinical study evaluating oral bronchodilators, methoxyphenamine (100 mg orally) was compared to orciprenaline (20 mg orally) and ephedrine (30 mg orally) [1]. The study quantified pulmonary function over a 4-hour period post-dose. While orciprenaline produced a superior bronchodilator response overall, methoxyphenamine demonstrated a measurable, distinct effect profile, confirming it is not clinically interchangeable with either ephedrine or orciprenaline at the tested doses [1].

Bronchodilation Asthma Oral Administration

Beta2-Adrenoceptor Binding Affinity: Methoxyphenamine vs. Salbutamol, Terbutaline, and Clenbuterol

High-performance affinity chromatography using immobilized β2-adrenoceptor stationary phase was employed to determine dissociation constants (Kd) for seven drugs, providing a direct, comparative measure of receptor binding strength [1]. Methoxyphenamine exhibited a Kd of (6.19 ± 0.16) × 10⁻⁴ M. This value is quantifiably distinct from other β2-agonists: salbutamol Kd = (3.16 ± 0.09) × 10⁻⁴ M, terbutaline Kd = (4.29 ± 0.12) × 10⁻⁴ M, and clenbuterol Kd = (9.84 ± 0.26) × 10⁻⁵ M [1].

Receptor Binding Affinity Chromatography ADRB2

CYP2D6 Polymorphism-Dependent Metabolism: Methoxyphenamine vs. Non-Polymorphic Bronchodilators

The metabolism of methoxyphenamine is highly dependent on the CYP2D6 (debrisoquin 4-hydroxylase) phenotype, a characteristic not shared by all beta-agonists [1]. Following a 60.3 mg oral dose of methoxyphenamine hydrochloride, poor metabolizers (PMs) of debrisoquin exhibited mean values for maximum concentration (Cmax), half-life (t½), and total AUC for methoxyphenamine that were 2-fold, 3-fold, and 6-fold greater, respectively, compared to extensive metabolizers (EMs) [1].

Pharmacogenomics CYP2D6 Debrisoquin

Synthesis Efficiency: Methoxyphenamine Hydrochloride Yield vs. Conventional Routes

A patented method for synthesizing methoxyphenamine hydrochloride claims a mole yield greater than 82% [1]. This is in contrast to an earlier reported total yield of 46.9% for a conventional synthetic route [2]. The improved method is described as low-cost and suitable for industrial scale-up, avoiding hazardous reagents like dimethyl sulfate [1].

Synthetic Chemistry Process Optimization Mole Yield

Nasal Decongestant Activity: Methoxyphenamine vs. Vehicle Control in a Rat Model

In an in vivo model of histamine-induced nasal congestion in anesthetized rats, methoxyphenamine (1 mg/kg, i.v.) significantly inhibited the increase in nasal resistance compared to vehicle control [1]. The effect was attributed to a sympathomimetic action potentially involving α1-adrenoceptors [1].

Nasal Congestion Histamine In Vivo

Solubility and Formulation: Methoxyphenamine Hydrochloride vs. Other Beta-Agonist Salts

Methoxyphenamine hydrochloride demonstrates high solubility in DMSO, with reported values of ≥34 mg/mL (157.61 mM) and up to 43 mg/mL (199.33 mM) at 25°C . It is also described as 'extremely soluble' in water and freely soluble in ethanol or chloroform, but practically insoluble in ether [1]. This solubility profile facilitates its use in various in vitro and in vivo experimental systems.

Solubility Formulation DMSO

Recommended Applications for (-)-Methoxyphenamine Hydrochloride Based on Quantifiable Differentiation


Pharmacogenomic Studies of CYP2D6-Mediated Drug Metabolism

Given its well-characterized, CYP2D6-dependent metabolism with a 6-fold difference in AUC between poor and extensive metabolizers [1], (-)-methoxyphenamine hydrochloride serves as an excellent probe substrate for pharmacogenomic research. It can be utilized in in vitro hepatocyte assays or in vivo pharmacokinetic studies to investigate the impact of CYP2D6 polymorphisms on drug disposition, providing a model compound with substantial inter-phenotype variability [1].

Comparative Pharmacology of Beta2-Adrenoceptor Agonists

The quantifiably distinct binding affinity (Kd = 6.19 × 10⁻⁴ M) relative to other β2-agonists like salbutamol, terbutaline, and clenbuterol [2] makes (-)-methoxyphenamine hydrochloride a valuable tool for structure-activity relationship (SAR) studies and for investigating differential receptor activation or downstream signaling pathways. Its use in binding assays and functional studies can help elucidate how subtle changes in receptor affinity translate to varied physiological responses [2].

Development of Fixed-Dose Combination Products for Respiratory Disease

Clinical evidence demonstrating its bronchodilator efficacy in combination with other agents [3], coupled with its additional nasal decongestant activity [4], positions (-)-methoxyphenamine hydrochloride as a rational component in the development of multi-symptom relief formulations for asthma, COPD, and cough variant asthma. Its non-interchangeable clinical effect profile with orciprenaline and ephedrine [5] provides a basis for selecting it as a specific active pharmaceutical ingredient (API) in new combination therapies.

Chiral Analytical Method Development and Validation

As a resolved enantiomer, (-)-methoxyphenamine hydrochloride is an essential reference standard for developing and validating chiral separation methods, such as the enantioselective gas chromatographic assays with electron-capture detection described in the literature [6]. It enables accurate quantification of the individual enantiomers in biological matrices, supporting pharmacokinetic studies of racemic drug products or the development of enantiopure formulations [6].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

8 linked technical documents
Explore Hub


Quote Request

Request a Quote for (-)-Methoxyphenamine hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.